molecular formula C21H14N2O3S B7681235 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one

2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one

Cat. No. B7681235
M. Wt: 374.4 g/mol
InChI Key: QYFILMJGYCBZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the acridine family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is not fully understood. However, it is known to bind to nucleic acids, suggesting that it may interfere with DNA or RNA replication or transcription. Additionally, it has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways.
Biochemical and Physiological Effects:
2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one in lab experiments is its high affinity and specificity for nucleic acids. This makes it a useful tool for studying nucleic acid structure and function. Additionally, it has been shown to have potential as an anti-cancer agent, making it a useful tool for studying cancer cell growth and proliferation.
One limitation of using 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one in lab experiments is its potential toxicity. It has been shown to induce apoptosis in cancer cells, indicating that it may have a direct effect on cell signaling pathways. Additionally, its potential as an anti-cancer agent may make it difficult to use in certain experiments, as it may interfere with the growth and proliferation of non-cancerous cells.

Future Directions

There are several future directions for research on 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one. One area of interest is its potential as a fluorescent probe for nucleic acids. Further research could focus on optimizing its fluorescence properties and developing new applications for its use as a probe.
Another area of interest is its potential as an anti-cancer agent. Further research could focus on optimizing its effectiveness against different types of cancer cells and developing new delivery methods to improve its bioavailability.
Overall, 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in different applications.

Synthesis Methods

The synthesis of 2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one involves several steps. The first step is the synthesis of 2-(2-thiophen-2-yl-1,3-oxazol-4-yl)ethanol, which is then converted to the corresponding mesylate. The mesylate is then reacted with 10H-acridin-9-one to give the final product. This synthesis method has been published in several research articles and has been shown to be reproducible.

Scientific Research Applications

2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for nucleic acids. It has been shown to bind to DNA and RNA with high affinity and specificity, making it a useful tool for studying nucleic acid structure and function. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-20-15-4-1-2-5-17(15)23-18-8-7-14(10-16(18)20)25-11-13-12-26-21(22-13)19-6-3-9-27-19/h1-10,12H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFILMJGYCBZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)OCC4=COC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one

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